N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 1255147-03-5
VCID: VC2821072
InChI: InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21)
SMILES: C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl
Molecular Formula: C16H13Cl2N3
Molecular Weight: 318.2 g/mol

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine

CAS No.: 1255147-03-5

Cat. No.: VC2821072

Molecular Formula: C16H13Cl2N3

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine - 1255147-03-5

Specification

CAS No. 1255147-03-5
Molecular Formula C16H13Cl2N3
Molecular Weight 318.2 g/mol
IUPAC Name 2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine
Standard InChI InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21)
Standard InChI Key RHINTAFWLFIDPC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl

Introduction

Chemical Properties and Structure

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine (CAS No. 1255147-03-5) is a synthetic quinazoline derivative with the molecular formula C16H13Cl2N3 and a molecular weight of 318.2 g/mol. The IUPAC name for this compound is 2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine, highlighting its key structural elements. This compound belongs to the quinazoline family, which consists of heterocyclic structures featuring a benzene ring fused to a pyrimidine ring, creating a bicyclic system that serves as a scaffold for numerous biologically active compounds.

The structure of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine includes several key features that contribute to its chemical behavior and potential biological activities. These include the basic quinazoline core, a chloromethyl substituent at position 2, and a 3-chlorobenzyl group attached to the amino function at position 4. These structural elements create a unique electronic distribution and stereochemical arrangement that influences the compound's reactivity and interaction with biological targets.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and properties of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine:

PropertyValue
CAS Number1255147-03-5
Molecular FormulaC16H13Cl2N3
Molecular Weight318.2 g/mol
IUPAC Name2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine
Standard InChIInChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21)
Standard InChIKeyRHINTAFWLFIDPC-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl
PubChem Compound ID51342183

Analytical Techniques for Characterization

Proper characterization of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H NMR and 13C NMR, provides valuable information about the structural arrangement of atoms in quinazoline derivatives. For N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, NMR analysis would reveal characteristic signals corresponding to:

  • Aromatic protons of the quinazoline core and the benzyl group

  • Methylene protons of the chloromethyl and benzyl groups

  • Carbon atoms in different chemical environments

  • Nitrogen-bound protons

Similar quinazoline derivatives have been characterized using NMR techniques, with specific signal patterns helping to confirm structural features .

Infrared (IR) Spectroscopy

IR spectroscopy provides information about functional groups present in the molecule. For N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, characteristic IR bands would be expected for:

  • C=N stretching vibrations of the quinazoline core

  • C-N stretching vibrations

  • C=C aromatic ring vibrations

  • C-Cl stretching vibrations

  • N-H stretching and bending vibrations

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, confirming the molecular formula C16H13Cl2N3.

X-ray Crystallography

Comparison with Related Quinazoline Derivatives

Structural Similarities and Differences

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine shares the basic quinazoline scaffold with other derivatives but differs in its specific substitution pattern. Comparing it with related compounds provides insights into how structural variations influence properties and activities:

  • N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (C14H9ClFN3): This compound has a direct attachment of the 3-chloro-4-fluorophenyl group to the 4-amino position, whereas N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine has a benzyl linker and a different substitution pattern .

  • N-(3-chloro-4-fluorophenyl)-8-methyl-6-(1,3-thiazol-5-yl)quinazolin-4-amine (C18H12ClFN4S): This compound contains additional substituents including a thiazole ring at position 6 and a methyl group at position 8, creating a more complex structure with potentially different biological activities .

  • N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine: This derivative features a 4-methoxybenzylthio group at position 7 and an additional amino group at position 6, resulting in different electronic properties and potential biological interactions .

Comparative Table of Quinazoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amineC16H13Cl2N3318.2Chloromethyl at position 2, 3-chlorobenzyl at position 4
N-(3-chloro-4-fluorophenyl)quinazolin-4-amineC14H9ClFN3273.693-chloro-4-fluorophenyl directly at position 4
N-(3-chloro-4-fluorophenyl)-8-methyl-6-(1,3-thiazol-5-yl)quinazolin-4-amineC18H12ClFN4S370.8Thiazole at position 6, methyl at position 8
N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamineC24H18ClFN4OS-4-methoxybenzylthio at position 7, amino at position 6

Research Applications and Future Directions

Future Research Directions

Future research involving N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine might focus on:

  • Detailed evaluation of its biological activities against specific targets and disease models

  • Structural optimization to enhance potency, selectivity, and pharmacokinetic properties

  • Development of more efficient synthetic routes, potentially employing green chemistry approaches

  • Exploration of novel applications beyond traditional therapeutic areas

  • Investigation of potential synergistic effects with established drugs

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